molecular formula C8H15NO B2536940 3-Ethyl-6-methylpiperidin-2-one CAS No. 1823801-15-5

3-Ethyl-6-methylpiperidin-2-one

Cat. No.: B2536940
CAS No.: 1823801-15-5
M. Wt: 141.214
InChI Key: RXTOBTRQQPIIFE-UHFFFAOYSA-N
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Description

3-Ethyl-6-methylpiperidin-2-one is a chemical compound with the molecular formula C8H15NO. It is a derivative of piperidinone, characterized by the presence of ethyl and methyl groups at the 3rd and 6th positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-6-methylpiperidin-2-one typically involves the alkylation of piperidinone derivatives. One common method includes the reaction of 3-methylpiperidin-2-one with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-6-methylpiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethyl-6-methylpiperidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-6-methylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzymatic activity by binding to active sites or allosteric sites, thereby influencing biochemical pathways. In medicinal applications, it may exert its effects by interacting with neurotransmitter receptors, leading to changes in cellular signaling and physiological responses .

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-6-methylpiperidin-2-one is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical properties and reactivity. This dual substitution enhances its versatility in synthetic applications and its potential as a pharmacologically active compound.

Properties

IUPAC Name

3-ethyl-6-methylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-7-5-4-6(2)9-8(7)10/h6-7H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTOBTRQQPIIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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